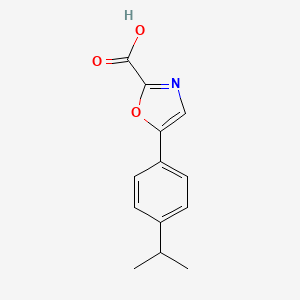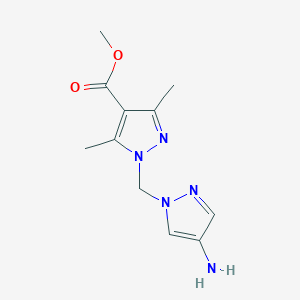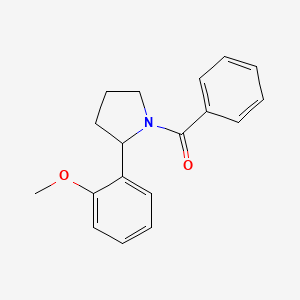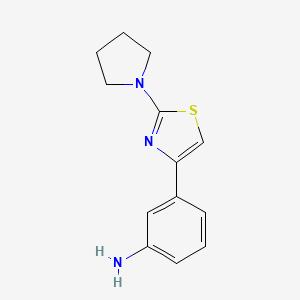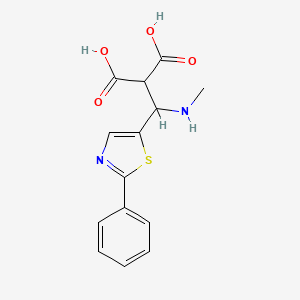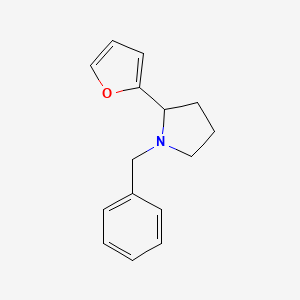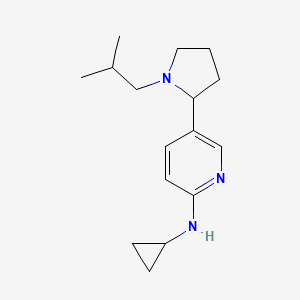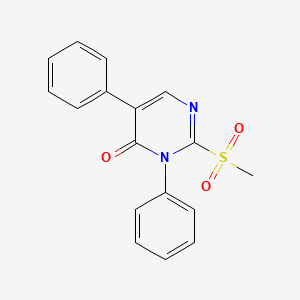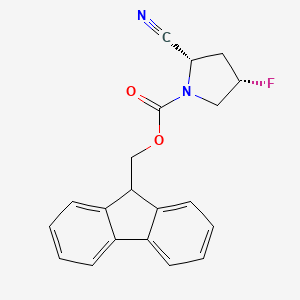
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of 4-methoxyphenol, which is reacted with chloromethyl thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large volumes of reactants and products .
化学反応の分析
Types of Reactions
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazole-5-carboxylic acid
- 4-((4-Methoxyphenoxy)methyl)-1,2,3-triazole-5-carboxylic acid
- 5-((4-Methoxyphenoxy)methyl)-1,2,4-thiadiazole-3-carboxylic acid
Uniqueness
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its reactivity and potential for various applications compared to other similar compounds .
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
5-[(4-methoxyphenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-16-7-2-4-8(5-3-7)17-6-9-10(11(14)15)12-13-18-9/h2-5H,6H2,1H3,(H,14,15) |
InChIキー |
QYDFARHCRALDAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



